

Introduction: The Significance of 3,5-Dichloronitrobenzene Solubility

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Compound of Interest

Compound Name: 3,5-Dichloronitrobenzene

Cat. No.: B1666198

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3,5-Dichloronitrobenzene (CAS No: 618-62-2) is a chlorinated nitroaromatic compound appearing as orange-to-brown crystals.[1][2] With a molecular formula of $C_6H_3Cl_2NO_2$ and a molecular weight of 192.00 g/mol, it serves as a valuable intermediate in chemical synthesis.[3][4][5] Its applications range from being a potential fungicide to acting as an internal standard in 1H Nuclear Magnetic Resonance (NMR) spectroscopy for assaying pharmaceutical compounds.[2]

For researchers, process chemists, and formulation scientists, understanding the solubility of this compound is of paramount importance. Solubility data governs the choice of solvents for chemical reactions, dictates the efficiency of purification techniques like crystallization, and influences the development of formulations.[6][7] An accurate grasp of its behavior in various organic solvents enables process optimization, improves yield, and ensures the purity of the final product. This guide provides a detailed examination of the physicochemical properties of **3,5-Dichloronitrobenzene**, the theoretical principles governing its solubility, a standard protocol for its experimental determination, and an overview of thermodynamic modeling.

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of **3,5-Dichloronitrobenzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[3][4][5]
Molecular Weight	192.00 g/mol	[3][4][5]
Appearance	Orange-to-brown or white-to-yellow crystals/powder	[1][2][8]
Melting Point	64-65 °C	[2]
Flash Point	140 °C	[1]
Water Solubility	Insoluble / None	[1]
Octanol/Water Partition Coeff. (log P)	~3.1 (Calculated)	[1]

The molecule's structure features a nonpolar benzene ring, which is functionalized with two electronegative chlorine atoms and a highly polar nitro group (-NO₂). This combination imparts a significant dipole moment, making the molecule polar. However, the large, nonpolar aromatic core and the lack of hydrogen bond-donating groups mean its solubility is complex. The high octanol/water partition coefficient (log P) of ~3.1 confirms its lipophilic (hydrophobic) nature, predicting poor solubility in water but favorable solubility in many organic solvents.[1]

Guiding Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is that "like dissolves like," which relates the polarity of the solute to that of the solvent.[6][9]

- **Polar Solvents:** These solvents have large dipole moments and/or hydrogen bonding capabilities. They are effective at dissolving other polar or ionic compounds.
- **Nonpolar Solvents:** These solvents have low dipole moments and are held together by weaker van der Waals forces. They are best for dissolving nonpolar solutes.

3,5-Dichloronitrobenzene, with its polar nitro and chloro groups attached to a nonpolar aromatic ring, is best described as a polar organic compound. Therefore, it is expected to

exhibit the following behavior:

- High Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions with the nitro group.
- Moderate Solubility in polar protic solvents (e.g., methanol, ethanol). While these solvents are polar, the potential for hydrogen bonding with the solute is limited, which may affect solubility compared to aprotic solvents.
- Moderate to Low Solubility in nonpolar aromatic solvents (e.g., toluene), where dispersion forces between the benzene rings can facilitate some dissolution.
- Very Low to Insoluble in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and highly polar protic solvents like water, where the solute-solvent interactions are weak.^[1]

Furthermore, the solubility of solid compounds almost universally increases with a rise in temperature, as the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing.^{[9][10][11]}

Solubility Profile in Common Organic Solvents

While specific, experimentally verified quantitative solubility data for **3,5-Dichloronitrobenzene** is not readily available in the cited literature, we can infer a qualitative and semi-quantitative profile based on the behavior of its isomers (2,3- and 3,4-Dichloronitrobenzene) and related structures.^{[10][11][12]} The following table summarizes the expected solubility based on physicochemical principles.

Solvent	Solvent Type	Expected Solubility	Rationale
Methanol	Polar Protic	Soluble	The polarity of methanol interacts favorably with the nitro group. Isomers show good solubility in alcohols. [10]
Ethanol	Polar Protic	Soluble	Similar to methanol; good solvent-solute interactions are expected. [10] [12]
Acetone	Polar Aprotic	Highly Soluble	Strong dipole-dipole interactions between acetone's carbonyl group and the solute's polar groups.
Ethyl Acetate	Polar Aprotic	Highly Soluble	The ester group provides polarity to dissolve the solute effectively. Isomers show good solubility. [10]
Toluene	Nonpolar Aromatic	Moderately Soluble	Pi-pi stacking interactions between the aromatic rings of toluene and the solute can aid dissolution.
Hexane	Nonpolar Aliphatic	Sparingly Soluble	The polarity mismatch between the nonpolar solvent and polar solute results in poor interaction.
Water	Polar Protic	Insoluble	The high hydrophobicity (log P

~3.1) and lack of strong hydrogen bonding prevent dissolution.^[1]

Disclaimer: This table is predictive. For precise applications, experimental verification under specific laboratory conditions is essential.

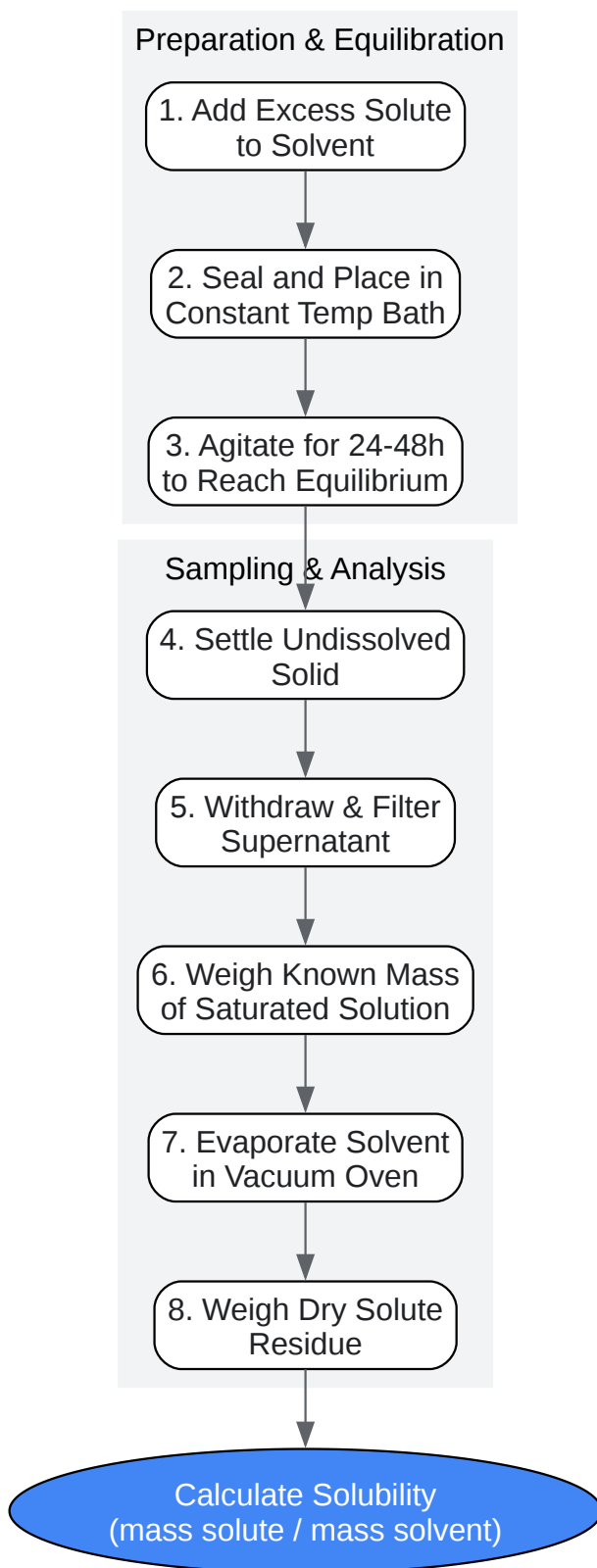
Experimental Protocol: Isothermal Equilibrium Method

To obtain reliable, quantitative solubility data, a standardized experimental procedure must be followed. The isothermal saturation or "shake-flask" method, followed by gravimetric analysis, is a robust and widely used technique.^{[9][10]}

Step-by-Step Methodology:

- **Preparation:** For each solvent, add an excess amount of **3,5-Dichloronitrobenzene** solid to a known volume or mass of the solvent in a sealed vessel (e.g., a jacketed glass reactor or a vial). The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Place the vessel in a constant-temperature bath or shaker, maintained at the desired temperature (e.g., 298.15 K). Agitate the mixture vigorously for a sufficient duration (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.^[9]
- **Sedimentation:** Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 3-6 hours to allow the excess solid to settle.
- **Sampling & Filtration:** Carefully withdraw a known volume or mass of the clear, supernatant liquid using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a fine-pored filter (e.g., 0.22 μm PTFE) to remove any microscopic solid particles.
- **Gravimetric Analysis:** Transfer the filtered sample into a pre-weighed container (e.g., a glass petri dish).

- Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the residual solid is constant.
- Calculation: The solubility (S) is calculated as the mass of the dried solute (m_{solute}) divided by the mass of the solvent (m_{solvent}) used. This can be expressed in various units, such as g/100 g solvent or mole fraction.



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Caption: Workflow for experimental solubility determination.

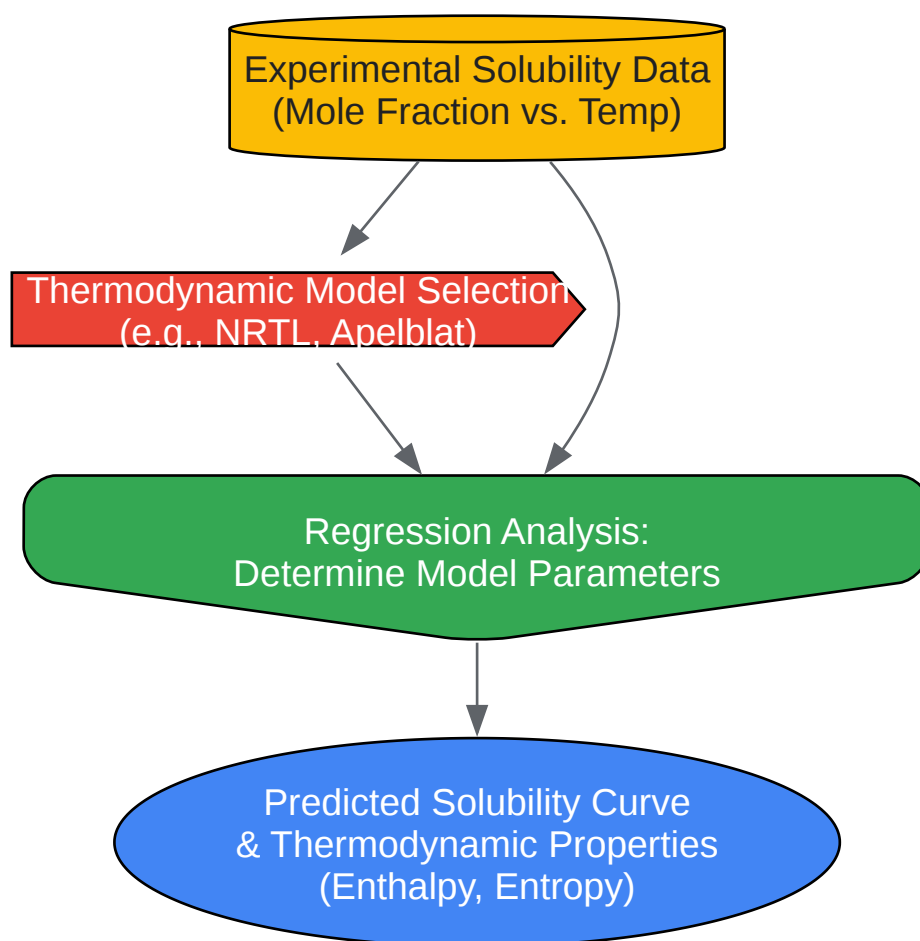
Theoretical Framework: Thermodynamic Modeling

Experimental solubility data can be correlated and predicted using thermodynamic models, which significantly reduces experimental effort and provides deeper process insights.[13][14] For solid-liquid equilibrium (SLE), these models are based on the principle that at equilibrium, the fugacity of the solute in the solid phase is equal to its fugacity in the liquid phase.[13]

The behavior of real solutions often deviates from ideality. Activity coefficient models are used to account for these deviations. Several models are commonly used for correlating solubility data of organic compounds:[15]

- **Modified Apelblat Equation:** A semi-empirical model that is widely used due to its simplicity and accuracy in correlating solubility with temperature.
- **λh (Buchowski) Equation:** Another simple and effective two-parameter model for correlating solubility data.
- **NRTL (Non-Random Two-Liquid) Model:** A more complex local composition model that uses interaction parameters to describe the liquid phase non-ideality. It is highly versatile and can be used for SLE, VLE, and LLE systems.[16]
- **Wilson Model:** Another local composition model suitable for describing systems with polar components.

These models use experimentally determined solubility points to fit binary interaction parameters, which can then be used to predict solubility at other temperatures or compositions. [16]



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Caption: Logical relationship in thermodynamic modeling.

Conclusion

3,5-Dichloronitrobenzene is a polar organic compound whose solubility is dictated by its distinct molecular structure. It is effectively insoluble in water but is expected to be readily soluble in polar aprotic solvents like acetone and ethyl acetate, with good solubility in alcohols such as methanol and ethanol. Its dissolution in nonpolar solvents is predicted to be limited. While this guide provides a robust framework based on chemical principles and data from analogous compounds, precise quantitative data requires meticulous experimental work using standardized protocols like the isothermal equilibrium method. The resulting data is crucial for designing and optimizing chemical processes and can be further leveraged with thermodynamic models to predict system behavior under various conditions.

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